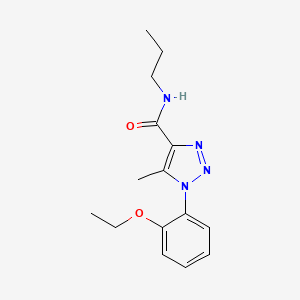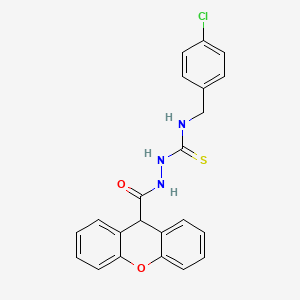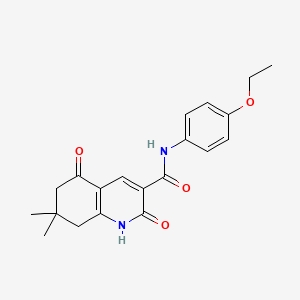
N-(4-ethylcyclohexyl)-2,5-dimethoxybenzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves aminohalogenation reactions or condensation reactions with different reagents to introduce the sulfonamide moiety and achieve desired substitutions on the aromatic ring or the cyclohexyl group. For instance, unexpected synthesis routes can be discovered through reactions such as ethyl 2-methylpenta-2,3-dienoate with TsNBr2, yielding novel compounds with potential anticancer properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Molecular Structure Analysis
The molecular structure and conformations of similar sulfonamide compounds are determined using techniques like X-ray diffraction, revealing how intramolecular interactions and substituents influence the overall structure. The detailed analysis of N-aryl-2,5-dimethoxybenzenesulfonamides, for example, showed how different weak intermolecular interactions contribute to their supramolecular architectures (K. Shakuntala, S. Naveen, N. K. Lokanath, P. A. Suchetan, M. Abdoh, 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamide compounds can vary significantly with modifications to their structure. For example, the reaction of N, N-dibromobenzenesulfonamide with cyclohexene in different solvents results in various products, highlighting the impact of reaction conditions on chemical outcomes (S. Takemura, H. Niizato, Y. Ueno, 1971).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of sulfonamide derivatives are crucial for their application potential. Studies like the one on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs reveal how substituents affect solubility and, by extension, the pharmacological properties of these compounds (J. Mun, A. Jabbar, N. Devi, Yuan Liu, Erwin G. Van Meir, M. Goodman, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other molecules and stability, are influenced by the specific functional groups and overall structure of the sulfonamide compounds. For instance, the introduction of fluorine atoms in certain sulfonamide derivatives has been shown to significantly enhance their selectivity for specific biological targets (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).
Propriétés
IUPAC Name |
N-(4-ethylcyclohexyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-4-12-5-7-13(8-6-12)17-22(18,19)16-11-14(20-2)9-10-15(16)21-3/h9-13,17H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEVPGGUVBHDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)-2,5-dimethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B4535179.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4535182.png)
![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4535197.png)

![3-(4-methoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4535214.png)
![2-methyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B4535217.png)

![3-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4535224.png)
![2-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4535226.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4535234.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B4535241.png)
![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4535258.png)
![N-(4-acetylphenyl)-2-[(2,4,5-trichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4535264.png)